

Application Note: HPLC Analysis of Z-DL-Methionine Purity

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Compound of Interest

Compound Name: Z-DL-Met-OH

Cat. No.: B554371

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Introduction

Z-DL-methionine, the N-benzyloxycarbonyl protected form of DL-methionine, is a critical intermediate in peptide synthesis and various pharmaceutical applications. Its purity is paramount to ensure the quality, safety, and efficacy of the final product. This application note provides a detailed protocol for the comprehensive purity assessment of Z-DL-methionine using High-Performance Liquid Chromatography (HPLC). The methodology encompasses both achiral (reversed-phase) and chiral HPLC to determine the presence of process-related impurities, degradation products, and the enantiomeric ratio of the D and L forms.

The benzyloxycarbonyl (Z) group provides a strong chromophore, facilitating sensitive UV detection. Potential impurities in Z-DL-methionine can originate from the starting materials, synthesis by-products, or degradation. Common impurities include methionine sulfoxide and methionine sulfone, which are oxidation products.^[1] Additionally, residual reactants from the protection reaction and diastereomers formed during synthesis can be present.

Experimental Protocols

Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to separate Z-DL-methionine from its potential process-related impurities and degradation products.

2.1.1. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	30% B to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 257 nm
Injection Volume	10 µL

2.1.2. Sample Preparation

- Accurately weigh and dissolve approximately 10 mg of the Z-DL-methionine sample in a 10 mL volumetric flask.
- Use a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) as the diluent.
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.

2.1.3. Data Analysis

The purity of Z-DL-methionine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Purity Analysis by Chiral HPLC

This method is employed to separate and quantify the D and L enantiomers of Z-DL-methionine.

2.2.1. Chromatographic Conditions

Parameter	Condition
Column	Chiral Stationary Phase (CSP) based on a macrocyclic glycopeptide (e.g., Teicoplanin-based) or a crown ether, 4.6 x 250 mm, 5 μ m. ^[2] [3] [4]
Mobile Phase	Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 257 nm
Injection Volume	10 μ L

2.2.2. Sample Preparation

- Accurately weigh and dissolve approximately 5 mg of the Z-DL-methionine sample in a 10 mL volumetric flask.
- Use the mobile phase as the diluent.
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 μ m syringe filter before injection.

2.2.3. Data Analysis

The enantiomeric purity is expressed as the percentage of one enantiomer in the mixture. The relative amounts of the D and L enantiomers are determined from their respective peak areas.

Data Presentation

Table 1: System Suitability Parameters for Achiral HPLC Method

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Repeatability (RSD of 6 injections)	$\leq 2.0\%$

Table 2: Typical Retention Times and Limits of Detection for Z-DL-Methionine and Potential Impurities (Achiral Method)

Compound	Expected Retention Time (min)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Methionine Sulfoxide	~ 4.5	0.1	0.3
Z-D-Methionine	~ 12.2	0.05	0.15
Z-L-Methionine	~ 12.2	0.05	0.15
Methionine Sulfone	~ 5.1	0.1	0.3

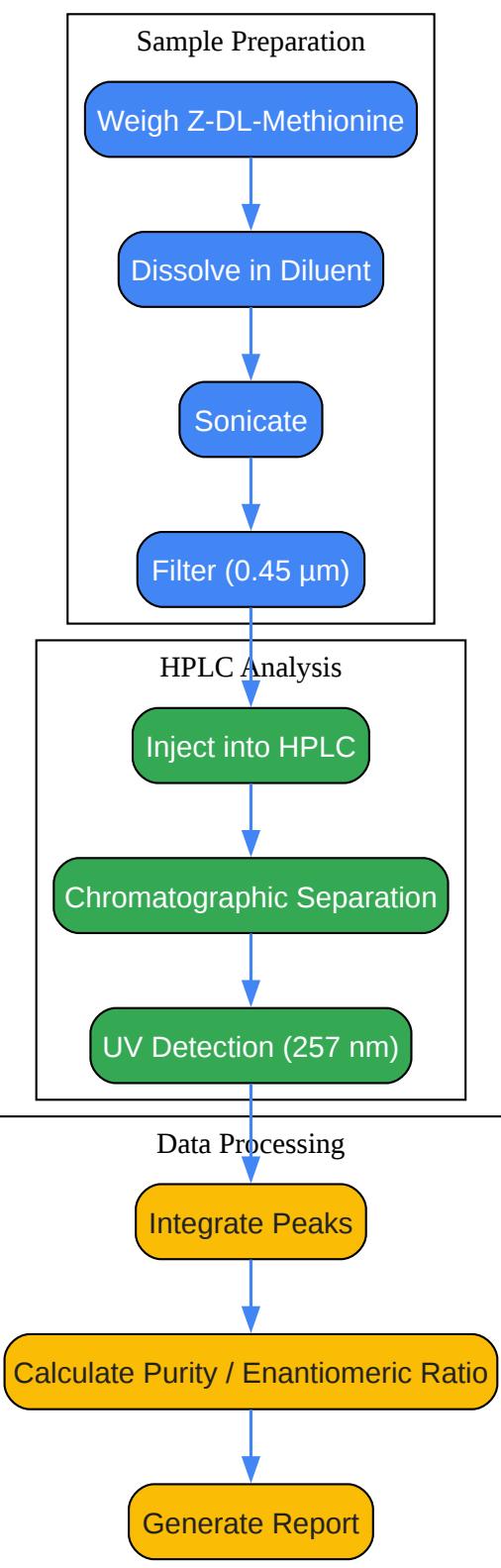
Table 3: System Suitability Parameters for Chiral HPLC Method

Parameter	Acceptance Criteria
Resolution (Rs) between D and L enantiomers	≥ 1.5
Tailing Factor (T) for each enantiomer	≤ 2.0
Repeatability (RSD of 6 injections for each enantiomer)	$\leq 2.0\%$

Table 4: Typical Retention Times for Z-DL-Methionine Enantiomers (Chiral Method)

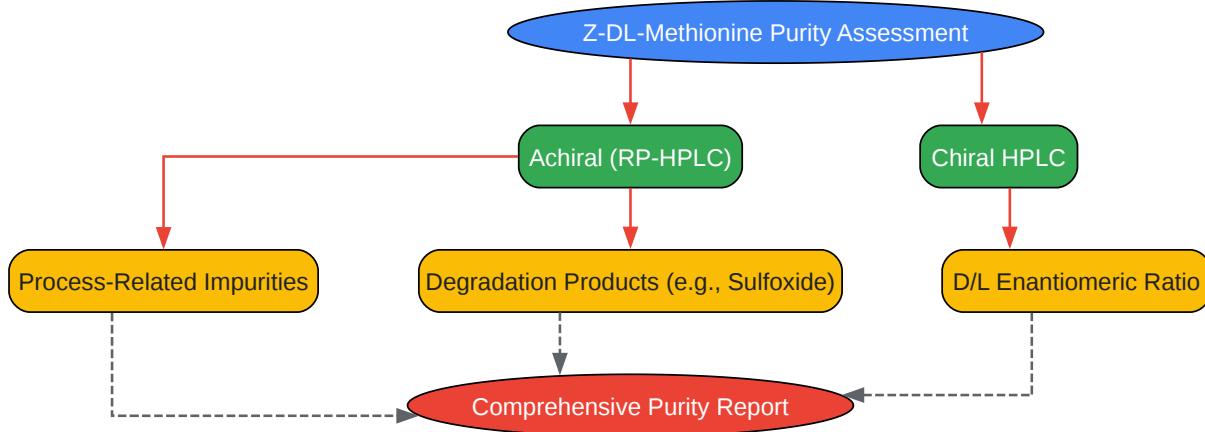
Enantiomer	Expected Retention Time (min)
Z-D-Methionine	~ 15.8
Z-L-Methionine	~ 17.2

Visualizations



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Caption: Workflow for HPLC analysis of Z-DL-methionine.



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Caption: Logical relationship for comprehensive purity assessment.

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